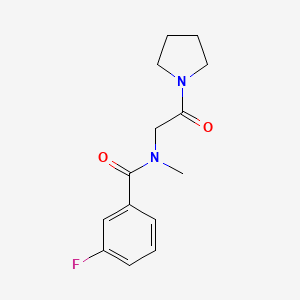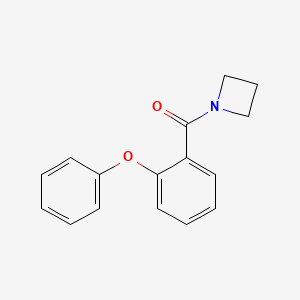
N-cyclohexyl-2-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(3-fluorophenyl)acetamide, also known as CX717, is a nootropic compound that has gained attention in recent years due to its potential cognitive enhancing effects. This compound belongs to the class of ampakines, which are known to modulate the activity of AMPA receptors in the brain. The purpose of
Mecanismo De Acción
N-cyclohexyl-2-(3-fluorophenyl)acetamide is an ampakine that modulates the activity of AMPA receptors in the brain. Specifically, N-cyclohexyl-2-(3-fluorophenyl)acetamide increases the opening time of the receptor channel, leading to an increase in the flow of ions into the neuron. This increase in ion flow results in enhanced synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(3-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-cyclohexyl-2-(3-fluorophenyl)acetamide has been shown to increase the release of acetylcholine in the hippocampus, which is a key neurotransmitter involved in learning and memory. N-cyclohexyl-2-(3-fluorophenyl)acetamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-2-(3-fluorophenyl)acetamide is its ability to enhance cognitive function without producing the side effects associated with traditional stimulants, such as caffeine or amphetamines. However, one limitation of N-cyclohexyl-2-(3-fluorophenyl)acetamide is its short half-life, which may limit its effectiveness as a cognitive enhancer.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-2-(3-fluorophenyl)acetamide. One area of interest is the potential use of N-cyclohexyl-2-(3-fluorophenyl)acetamide in the treatment of cognitive disorders, such as Alzheimer's disease or attention deficit hyperactivity disorder (ADHD). Another area of interest is the development of more potent and longer-lasting ampakines, which may have greater therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-2-(3-fluorophenyl)acetamide and its effects on various neurotransmitter systems in the brain.
In conclusion, N-cyclohexyl-2-(3-fluorophenyl)acetamide is a promising compound with potential cognitive enhancing effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of N-cyclohexyl-2-(3-fluorophenyl)acetamide and its possible use in the treatment of cognitive disorders.
Métodos De Síntesis
N-cyclohexyl-2-(3-fluorophenyl)acetamide can be synthesized using a multistep process, starting with the reaction of cyclohexanone with 3-fluorobenzaldehyde to form a Schiff base. This intermediate is then reduced with sodium borohydride to form the corresponding amine, which is subsequently acetylated with acetic anhydride to yield N-cyclohexyl-2-(3-fluorophenyl)acetamide.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(3-fluorophenyl)acetamide has been extensively studied for its potential cognitive enhancing effects, particularly in the areas of attention, memory, and learning. In animal studies, N-cyclohexyl-2-(3-fluorophenyl)acetamide has been shown to improve performance in various cognitive tasks, including the Morris water maze, radial arm maze, and delayed matching-to-sample task. In human studies, N-cyclohexyl-2-(3-fluorophenyl)acetamide has been shown to improve working memory, attention, and processing speed.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c15-12-6-4-5-11(9-12)10-14(17)16-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPKFRNZSBPZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(3-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2R)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473131.png)



![N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7473183.png)




![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)


